N-(4-bromo-2-fluorophenyl)-N'-phenylurea
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Overview
Description
N-(4-bromo-2-fluorophenyl)-N’-phenylurea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the second position on the phenyl ring, which is connected to a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-N’-phenylurea typically involves the reaction of 4-bromo-2-fluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N-(4-bromo-2-fluorophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-fluorophenyl)-N’-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylurea derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(4-bromo-2-fluorophenyl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can be employed in the design of inhibitors or modulators of specific enzymes or receptors.
Medicine: N-(4-bromo-2-fluorophenyl)-N’-phenylurea has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-phenylurea involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The urea moiety may also play a role in stabilizing the interaction with the target protein, leading to the modulation of its activity.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-bromoacetamide
- N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
Uniqueness: N-(4-bromo-2-fluorophenyl)-N’-phenylurea is unique due to the specific arrangement of the bromine and fluorine atoms on the phenyl ring, combined with the phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNQAKFEJMNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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